molecular formula C20H36O3 B10767706 11-Hydroxyicosa-12,14-dienoic acid

11-Hydroxyicosa-12,14-dienoic acid

Cat. No.: B10767706
M. Wt: 324.5 g/mol
InChI Key: HDMIRVFIVOGVIC-UHFFFAOYSA-N
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Description

11-Hydroxyicosa-12,14-dienoic acid is a type of icosanoid, which are signaling molecules derived from polyunsaturated fatty acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxyicosa-12,14-dienoic acid typically involves the oxidation of polyunsaturated fatty acids. One common method is the enzymatic oxidation of arachidonic acid, which produces a variety of icosanoids, including this compound . The reaction conditions often include the use of specific enzymes such as lipoxygenases, which facilitate the addition of oxygen to the fatty acid substrate.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, where the substrate (arachidonic acid) is exposed to enzymes under controlled conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

11-Hydroxyicosa-12,14-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include other icosanoids and derivatives with different biological activities .

Scientific Research Applications

11-Hydroxyicosa-12,14-dienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Hydroxyicosa-12,14-dienoic acid involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, binding to receptors on cell surfaces and initiating a cascade of biochemical reactions. These pathways often involve the regulation of inflammation and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 11-Hydroxyicosa-8,10-dienoic acid
  • 11-Hydroxyicosa-5,7-dienoic acid
  • 11-Hydroxyicosa-9,11-dienoic acid

Uniqueness

11-Hydroxyicosa-12,14-dienoic acid is unique due to its specific structure, which allows it to interact with particular receptors and enzymes, leading to distinct biological effects. Its specific double bond positions and hydroxy group placement make it different from other similar compounds .

Properties

IUPAC Name

11-hydroxyicosa-12,14-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMIRVFIVOGVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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